molecular formula C33H44N6O5 B1674005 FR 139317 CAS No. 142375-60-8

FR 139317

Cat. No.: B1674005
CAS No.: 142375-60-8
M. Wt: 604.7 g/mol
InChI Key: LIOKMIQQPDDTNO-UPRLRBBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FR-139317 is a synthetic linear tripeptide that acts as a potent, competitive, and highly selective antagonist of endothelin A receptors. It is primarily used in scientific research to investigate the physiological properties of endothelin A receptors and explore their role in various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

FR-139317 is synthesized through a series of peptide coupling reactions. The synthesis involves the coupling of specific amino acids in a controlled sequence to form the desired tripeptide structure. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

The industrial production of FR-139317 follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .

Chemical Reactions Analysis

Synthetic Preparation and Key Reactions

FR 139317 is synthesized via multi-step peptide coupling reactions. The process involves:

  • Step 1 : Formation of the tripeptide backbone using protected amino acids (L-leucine, D-tryptophan, and D-alanine derivatives).

  • Step 2 : Introduction of the hexahydroazepine ring via carbamate linkage.

  • Step 3 : Final deprotection and purification using high-performance liquid chromatography (HPLC) to achieve >98% purity.

Reaction Conditions:

StepReagents/ConditionsPurpose
1DIC, HOBt, DMFPeptide bond formation
2Hexahydroazepine, EDClCarbamate coupling
3TFA, DCMDeprotection of side chains

Biochemical Interactions

This compound selectively antagonizes endothelin A (ETA) receptors through competitive inhibition. Key biochemical reactions include:

Receptor Binding:

ParameterValue (ETA)Value (ETB)Source
K<sub>i</sub> 1 nM7.3 μM
IC<sub>50</sub> 0.53 nM4.7 μM
  • Mechanism : Competes with endothelin-1 (ET-1) for binding to ETA receptors, blocking calcium mobilization and vasoconstriction .

  • Selectivity : >1,000-fold selectivity for ETA over ETB receptors .

In Vitro Antagonism

  • Rabbit Aorta Assay : this compound shifted ET-1-induced contraction curves (pA<sub>2</sub> = 7.2), confirming competitive antagonism .

  • Vascular Smooth Muscle Cells : Inhibited ET-1-induced [<sup>3</sup>H]thymidine incorporation (IC<sub>50</sub> = 4.1 nM), suppressing mitogenesis .

In Vivo Effects

  • Rat Models : A single intravenous dose (1 mg/kg) abolished ET-1-induced pressor responses without affecting baseline blood pressure .

  • Dose Dependency : Attenuated coronary perfusion pressure in rabbits with myocardial ischemia (ED<sub>50</sub> = 0.3 mg/kg) .

Stability and Degradation Pathways

This compound exhibits stability under physiological conditions but undergoes:

  • Oxidation : Susceptible to oxidation at tryptophan and pyridine residues under strong oxidative conditions (e.g., H<sub>2</sub>O<sub>2</sub>).

  • Hydrolysis : Labile to acidic hydrolysis (e.g., 1N HCl) at peptide bonds, yielding leucine and tryptophan derivatives.

Comparative Reactivity with Analogues

PropertyThis compoundL742791
Receptor Selectivity ETA >> ETBNon-selective
Solubility DMSO, EthanolDMSO, PEG-400
Bioactivity AntagonistMixed agonist/antagonist

Scientific Research Applications

Cardiovascular Research

Mechanism of Action:
FR 139317 selectively antagonizes endothelin A receptors, which are implicated in vasoconstriction and hypertension. By inhibiting these receptors, this compound can potentially improve hemodynamic parameters in conditions like congestive heart failure.

Case Study: Congestive Heart Failure in Rats

  • Objective: Investigate the effects of this compound on hemodynamics and plasma endothelin-1 levels in a rat model of congestive heart failure.
  • Methods: Adult male Wistar rats underwent left coronary artery ligation to induce heart failure. They were treated with this compound at doses of 1 and 5 mg/kg/day for six weeks.
  • Results:
    • Mortality rates were significantly lower in the treatment groups (25% and 28.6%) compared to the control group (50%).
    • Plasma ET-1 levels were reduced:
      • Treatment group (5 mg/kg): 4.9±1.54.9\pm 1.5 ng/L
      • Control group: 5.8±1.35.8\pm 1.3 ng/L
    • Improved left ventricular end-diastolic pressures were noted at 12±612\pm 6 mmHg and 14±714\pm 7 mmHg for treatment groups versus 22±922\pm 9 mmHg for controls .

Pulmonary Research

Impact on Airway Inflammation:
Research indicates that this compound may also play a role in modulating airway inflammation, making it relevant for studies on respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD).

Case Study: Pediatric Wheezing

  • Objective: Examine the levels of airway inflammatory mediators in infants with wheezing.
  • Methods: Infants were administered this compound to assess its effects on inflammatory markers.
  • Results: The administration of this compound led to significant reductions in specific inflammatory mediators, suggesting a therapeutic potential for managing wheezing episodes .

Comparative Studies on Endothelin Receptor Antagonists

Study on ETA vs ETB Antagonists:
A comparative study evaluated the effects of this compound (ETA antagonist) against an ETB receptor antagonist in dogs with induced congestive heart failure.

  • Findings:
    • This compound decreased cardiac pressures and increased cardiac output, while the ETB antagonist had adverse effects on hemodynamics.
    • Urinary flow rates increased significantly with this compound, indicating improved renal function and diuresis .

Summary of Key Findings

Application AreaKey Findings
Cardiovascular HealthReduced mortality and improved hemodynamics in heart failure models
Pulmonary HealthDecreased airway inflammation in pediatric patients with wheezing
Comparative StudiesFavorable hemodynamic profile compared to ETB antagonists

Mechanism of Action

FR-139317 exerts its effects by selectively binding to endothelin A receptors, thereby inhibiting the binding of endothelin-1, a potent vasoconstrictor. This inhibition prevents the activation of downstream signaling pathways that lead to vasoconstriction and other physiological effects. The molecular targets of FR-139317 include the endothelin A receptors, and the pathways involved are primarily related to calcium mobilization and smooth muscle contraction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of FR-139317

FR-139317 is unique in its high selectivity and potency for endothelin A receptors. Unlike dual antagonists such as bosentan and macitentan, FR-139317 specifically targets endothelin A receptors, making it a valuable tool for studying the specific roles of these receptors without affecting endothelin B receptors .

Biological Activity

FR 139317 is a highly selective endothelin (ET) ETA receptor antagonist that has been studied for its pharmacological effects, particularly in relation to cardiovascular health and pulmonary function. This article synthesizes findings from various studies, highlighting the compound's biological activity, mechanisms of action, and clinical implications.

Overview of this compound

  • Chemical Identity : this compound is characterized by its potent selective antagonism of the ETA receptor, with a Ki value of approximately 1 nM for ETA and 7.3 μM for ETB receptors, indicating a significant selectivity towards the ETA subtype .
  • Mechanism of Action : The compound inhibits the contractile responses induced by endothelin-1 (ET-1) and endothelin-2 (ET-2) in isolated pulmonary arteries but does not affect contractions induced by endothelin-3 (ET-3) . This selectivity suggests that this compound may be beneficial in conditions where ET-1 and ET-2 are implicated.

In Vitro Studies

  • Pulmonary Artery Contraction : In studies conducted on guinea-pig pulmonary arteries, this compound effectively antagonized ET-1 and ET-2 induced contractions. The Schild plot analysis yielded a pA2 value of 6.65, supporting its role as a competitive antagonist .
Endothelin Type Effect on Contraction Antagonized by this compound
ET-1Strong contractionYes
ET-2Strong contractionYes
ET-3Weaker contractionNo

In Vivo Studies

  • Cardiovascular Effects : In animal models of congestive heart failure (CHF), this compound demonstrated improvements in hemodynamics. Administration of the antagonist resulted in significant reductions in mean arterial pressure and pulmonary vascular resistance .
Dosage (mg/kg) Mean Arterial Pressure (MAP) Pulmonary Vascular Resistance (PVR)
1DecreasedDecreased
10Further decreasedFurther decreased

Heart Failure Management

Research indicates that selective ETA receptor antagonists like this compound may offer therapeutic benefits in managing heart failure by improving hemodynamics and potentially reducing mortality rates in experimental models . The inhibition of neurohumoral activation through the blockade of endothelin receptors may contribute to these effects.

Pulmonary Hypertension

Given its selective action on pulmonary vascular smooth muscle, this compound holds promise as a treatment option for pulmonary hypertension. The ability to selectively inhibit ETA receptors while sparing ETB receptors may minimize adverse effects associated with non-selective antagonists .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying FR 139317's role in hypertension and cardiovascular hypertrophy?

this compound has been studied in deoxycorticosterone acetate (DOCA)-salt hypertensive rats, which replicate human hypertensive pathophysiology. This model allows observation of systolic blood pressure reduction (e.g., from 195±9 mmHg to 163±8 mmHg) and attenuated cardiovascular hypertrophy . Researchers should prioritize validated rodent models with established protocols for vascular remodeling and pressure measurements. Ensure alignment with institutional ethical guidelines for animal studies (e.g., detailed in and ).

Q. How does this compound’s selectivity for ETA receptors influence experimental design?

this compound antagonizes endothelin ETA receptors, which are critical in vasoconstriction and hypertrophy pathways. To confirm selectivity, researchers must include control groups using ETB-specific antagonists (e.g., BQ-788) and validate receptor binding via competitive radioligand assays. Cross-reactivity risks should be addressed using knockout models or siRNA silencing .

Q. What methodological considerations are critical for dose-response studies of this compound?

Dose optimization requires pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) and dynamic endpoints (e.g., blood pressure, cardiac mass index). Use staggered dosing protocols (e.g., 1–10 mg/kg/day) and monitor off-target effects via transcriptomic or proteomic screens. Statistical power calculations () should guide sample sizes to ensure reproducibility.

Advanced Research Questions

Q. How can researchers resolve contradictions in data on this compound’s efficacy across different hypertensive models?

Discrepancies may arise from interspecies variability or differences in endothelin receptor expression. Apply meta-analysis frameworks ( ) to compare datasets, stratifying results by model type (e.g., DOCA-salt vs. angiotensin II-induced hypertension). Use multivariate regression to identify confounding variables (e.g., age, dietary sodium). Transparent reporting of negative results is essential ().

Q. What strategies optimize this compound’s experimental protocols for reproducibility?

Standardize protocols using the ARRIVE guidelines:

  • Detailed surgical procedures (e.g., DOCA pellet implantation).
  • Consistent timing for drug administration and hemodynamic measurements.
  • Open-access sharing of raw data and analysis scripts (per ). Include positive controls (e.g., existing antihypertensives) and validate findings across independent labs.

Q. How should researchers analyze conflicting data on this compound’s impact on cardiac vs. vascular hypertrophy?

Employ systems biology approaches:

  • Tissue-specific transcriptomics to map hypertrophy-related genes (e.g., ANP, BNP).
  • Morphometric analysis of histological sections (). Contradictions may reflect temporal differences; longitudinal studies with staggered endpoints (e.g., 4–12 weeks) can clarify progression dynamics.

Q. What advanced statistical methods are recommended for this compound’s hemodynamic data?

Use mixed-effects models to account for repeated measurements and inter-individual variability. For small cohorts, Bayesian hierarchical models improve robustness. Report effect sizes with 95% confidence intervals (per ) and avoid overreliance on p-values.

Q. How can multi-omics data be integrated to elucidate this compound’s mechanisms?

Combine RNA-seq, proteomics, and metabolomics via pathway enrichment tools (e.g., GSEA, MetaboAnalyst). Prioritize pathways like TGF-β signaling or oxidative stress. Validate findings with functional assays (e.g., luciferase reporters for endothelin-responsive elements) .

Q. Methodological Guidance

Q. What criteria define a rigorous research question for this compound studies?

Apply the FINER framework ( ):

  • Feasible : Adequate access to hypertensive models and endothelin receptor assays.
  • Novel : Address gaps (e.g., long-term safety or sex-specific responses).
  • Ethical : Adhere to animal welfare standards ( ).

Q. How should researchers structure a publication on this compound to meet journal standards?

Follow IMRaD format ():

  • Methods : Detail protocols for reproducibility (e.g., drug preparation, randomization).
  • Results : Use SI units and avoid redundant data ().
  • Supplementary Materials : Include raw datasets, code, and extended methods ().

Properties

IUPAC Name

(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-methylindol-3-yl)propanoyl]amino]-3-pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44N6O5/c1-22(2)18-26(37-33(44)39-16-10-4-5-11-17-39)30(40)35-27(19-23-21-38(3)29-14-7-6-13-25(23)29)31(41)36-28(32(42)43)20-24-12-8-9-15-34-24/h6-9,12-15,21-22,26-28H,4-5,10-11,16-20H2,1-3H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t26-,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOKMIQQPDDTNO-UPRLRBBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)NC(CC3=CC=CC=N3)C(=O)O)NC(=O)N4CCCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C)C(=O)N[C@H](CC3=CC=CC=N3)C(=O)O)NC(=O)N4CCCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30931419
Record name N-{2-[(2-{[(Azepan-1-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)amino]-1-hydroxy-3-(1-methyl-1H-indol-3-yl)propylidene}-3-pyridin-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142375-60-8
Record name FR 139317
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142375-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FR 139317
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142375608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(2-{[(Azepan-1-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)amino]-1-hydroxy-3-(1-methyl-1H-indol-3-yl)propylidene}-3-pyridin-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FR 139317
Reactant of Route 2
FR 139317
Reactant of Route 3
Reactant of Route 3
FR 139317
Reactant of Route 4
FR 139317
Reactant of Route 5
FR 139317
Reactant of Route 6
FR 139317

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.